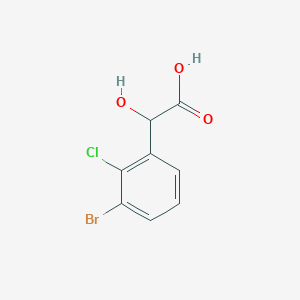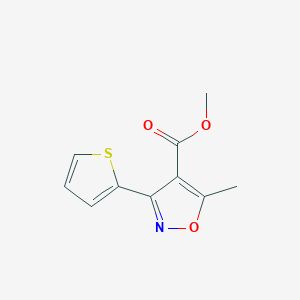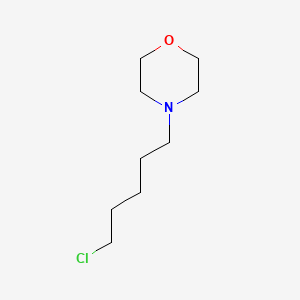
2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a 2,4,6-trifluorophenyl group can be reacted with thioamide in the presence of a suitable catalyst to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, industrial methods often incorporate purification steps like recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its potency .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-(4-Pyridyl)thiazole-4-carboxylic Acid
- 2-(Trifluoromethyl)thiazole-4-carboxylic Acid
Uniqueness
What sets 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic Acid apart is its trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more reactive and potentially more effective in various applications compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H4F3NO2S |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H4F3NO2S/c11-4-1-5(12)8(6(13)2-4)9-14-7(3-17-9)10(15)16/h1-3H,(H,15,16) |
InChI Key |
SZWMFSRMSFCGMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=NC(=CS2)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


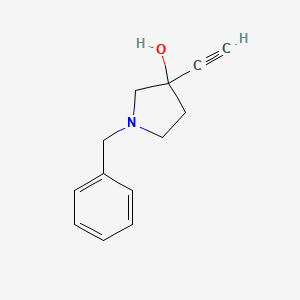

![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)


![2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B13685824.png)
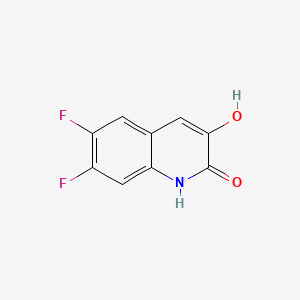
![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)
![4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13685831.png)

